Montelukast Acyl-Beta-D-glucuronide-d6

Description

Cytochrome P450-Mediated Oxidation Pathways

Enzymatic Involvement in Oxidative Metabolism

Montelukast undergoes extensive cytochrome P450 (P450)-mediated oxidation, with multiple isoforms contributing to its biotransformation. Kinetic studies in human liver microsomes (HLMs) demonstrate that CYP2C8 and CYP2C9 are the principal enzymes responsible for 36-hydroxylation, leading to the formation of montelukast 1,2-diol. This pathway accounts for approximately 83.5% of the total intrinsic clearance (Clint) associated with oxidative metabolism. CYP3A4 catalyzes sulfoxidation and stereoselective 21-hydroxylation, while multiple P450 isoforms, including CYP2C19 and CYP2D6, contribute to 25-hydroxylation.

Table 1: Kinetic Parameters of Montelukast Oxidation in Human Liver Microsomes

| Metabolite | Km (μM) | Vmax (pmol/min/mg) | Clint (μL/min/mg) | Contributing Enzymes |

|---|---|---|---|---|

| 1,2-Diol | 4.2 ± 0.8 | 132 ± 18 | 31.4 ± 5.2 | CYP2C8, CYP2C9 |

| 21(R)-OH | 8.1 ± 1.5 | 18 ± 3 | 2.2 ± 0.4 | CYP3A4 |

| 21(S)-OH | 12.4 ± 2.1 | 9 ± 2 | 0.7 ± 0.1 | CYP3A4 |

| 25-OH | 6.7 ± 1.2 | 15 ± 4 | 2.2 ± 0.5 | Multiple P450s |

Substrate Specificity and Catalytic Efficiency

CYP2C8 exhibits high affinity for montelukast, with a Km of 4.2 μM for 36-hydroxylation, compared to 8.1 μM for CYP3A4-mediated 21(R)-hydroxylation. The catalytic efficiency (Vmax/Km) of CYP2C8 is 31.4 μL/min/mg, underscoring its dominance in phase I metabolism.

Properties

Molecular Formula |

C41H44ClNO9S |

|---|---|

Molecular Weight |

768.3 g/mol |

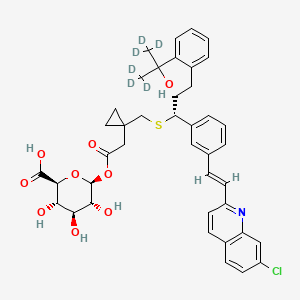

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C41H44ClNO9S/c1-40(2,50)30-9-4-3-7-25(30)13-17-32(27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(42)21-31(26)43-29)53-23-41(18-19-41)22-33(44)51-39-36(47)34(45)35(46)37(52-39)38(48)49/h3-12,14-16,20-21,32,34-37,39,45-47,50H,13,17-19,22-23H2,1-2H3,(H,48,49)/b15-10+/t32-,34+,35+,36-,37+,39-/m1/s1/i1D3,2D3 |

InChI Key |

SXJRVQZUUOADNS-AWICEQSPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)(C([2H])([2H])[2H])O |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Synthesis of Montelukast Acyl-Beta-D-glucuronide

The enzymatic preparation involves incubating montelukast with activated human liver microsomes (HLMs) or expressed UGT enzymes in the presence of the cofactor uridine 5′-diphospho-glucuronic acid (UDPGA). The key steps include:

- Activation of HLMs with alamethicin to facilitate glucuronidation.

- Incubation of montelukast (concentration range 0.05–25 µM) with HLMs or recombinant UGT1A3 enzyme at 37°C.

- Use of 0.1 M Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2 and 5 mM UDPGA.

- Reaction termination by addition of ice-cold acetonitrile followed by extraction and purification via liquid chromatography-mass spectrometry (LC-MS/MS).

This method yields montelukast acyl-beta-D-glucuronide with high specificity and is suitable for preparing labeled analogs when combined with isotopically labeled montelukast substrates.

Chemical Synthesis and Isotopic Labeling

While the enzymatic method is preferred for glucuronide formation, the preparation of the deuterium-labeled montelukast precursor (montelukast-d6) typically involves chemical synthesis routes:

- Starting from 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol (diol compound), a mesylate intermediate is formed by reaction with methane sulfonyl chloride in the presence of a base (e.g., sodium methoxide).

- The mesylate intermediate is reacted with the disodium salt of 1-(mercaptomethyl)cyclopropane acetic acid in polar aprotic solvents such as dimethylformamide (DMF) at low temperatures (-20°C to 10°C), yielding montelukast acid.

- The montelukast acid is then converted to its amine salt (e.g., dicyclohexylamine salt) for purification and further processed to montelukast sodium salt.

To prepare the deuterium-labeled montelukast (montelukast-d6), deuterated reagents or solvents are employed in the synthetic steps, especially during the formation of the key intermediates, to incorporate six deuterium atoms at specific positions.

Subsequently, the enzymatic glucuronidation step described above is applied to montelukast-d6 to yield this compound.

Data Tables: Reaction Conditions and Kinetic Parameters

Kinetic Parameters of Montelukast Glucuronidation by UGT1A3

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Km (Michaelis constant) | ~0.125–20 (range tested) | µM | Substrate concentration range |

| Protein concentration | 0.025 | mg/mL | Recombinant UGT1A3 enzyme used |

| Incubation time | 30 | minutes | Linear glucuronide formation |

| Cofactor concentration | 5 | mM | UDPGA cofactor |

Chemical Reactions Analysis

Montelukast Acyl-Beta-D-glucuronide-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the removal of specific functional groups .

Scientific Research Applications

Montelukast acyl-β-D-glucuronide-d6 is a labeled metabolite of montelukast, finding use in scientific research applications . Montelukast, recommended as a selective probe for cytochrome P450 (P450) CYP2C8 activity, has its selectivity remain unclear .

Metabolism of Montelukast

- In vitro studies using human liver microsomes (HLMs) have demonstrated that CYP2C8 and CYP2C9 are the primary enzymes responsible for montelukast 36-hydroxylation to 1,2-diol . CYP3A4 is the main catalyst for montelukast sulfoxidation and stereoselective 21-hydroxylation, while multiple P450s are involved in montelukast 25-hydroxylation .

- Direct glucuronidation of montelukast to an acyl-glucuronide is confirmed, along with the identification of a novel peak consistent with an ether-glucuronide, which is exclusively formed by UGT1A3 .

- Direct glucuronidation may play a greater role in the overall metabolism of montelukast than P450-mediated oxidation, although the in vivo contribution of UGT1A3 requires further investigation .

Impact of Other Substances on Montelukast Metabolism

- Gemfibrozil, when co-administered with montelukast, markedly increases montelukast exposure and diminishes sequential metabolism via the 36-hydroxylation pathway .

- Clopidogrel increases the AUC 0‐∞ of M1 (montelukast acyl‐β‐D‐glucuronide) 2.3‐fold .

- Clarithromycin, a mechanism-based inactivator of CYP3A4, increases montelukast .

In Vitro Studies

- Kinetic studies of montelukast glucuronidation have been performed in HLMs using various concentrations of montelukast, Tris-HCl buffer, MgCl2, activated HLMs, and UDPGA cofactor .

- Glucuronidation of montelukast has been tested in a panel of 13 expressed human UGTs, with UGT1A3 showing the highest activity .

Clinical Significance

Mechanism of Action

The mechanism of action of Montelukast Acyl-Beta-D-glucuronide-d6 involves its interaction with leukotriene receptors. By binding to these receptors, it inhibits the action of leukotrienes, which are inflammatory mediators involved in asthma and allergic rhinitis. This inhibition reduces inflammation and bronchoconstriction, leading to improved respiratory function. The molecular targets include cysteinyl leukotriene receptors, and the pathways involved are related to the inflammatory response .

Comparison with Similar Compounds

Structural Features

Acyl-beta-D-glucuronides share a core structure where glucuronic acid is conjugated to an aglycon (parent drug) via an ester bond. Key structural differences arise from the aglycon’s chemistry:

The aglycon’s size and functional groups influence glucuronide stability and reactivity. For example, montelukast’s thioether moiety and naphthalene ring contrast with ibuprofen’s propionic acid group, affecting metabolic kinetics .

Metabolic Pathways and Enzymatic Specificity

- This compound : Formed via UGT1A3 and UGT2B7, predominant in hepatic metabolism .

- Mefenamic Acyl-Beta-D-glucuronide : Primarily metabolized by UGT1A9, with contributions from UGT2B7 .

- Ibuprofen Acyl-Beta-D-glucuronide : Synthesized by UGT2B7 and UGT1A3, similar to montelukast .

Differences in UGT isoform specificity result in variable metabolic rates and tissue-specific clearance. For instance, UGT1A9’s high affinity for mefenamic acid correlates with faster glucuronidation in the kidneys compared to montelukast .

Stability and Reactivity

Acyl glucuronides are chemically labile, undergoing hydrolysis and intramolecular acyl migration. Stability varies by pH, temperature, and aglycon structure:

Montelukast’s glucuronide exhibits slower degradation than ibuprofen’s, reducing its propensity to form cytotoxic protein adducts .

Analytical and Pharmacokinetic Considerations

Toxicological Implications

While acyl glucuronides are generally detoxified, their reactivity can lead to adverse effects:

- This compound: Limited evidence of toxicity in vivo; in vitro studies show moderate adduct formation with serum albumin .

- Ibuprofen Acyl-Beta-D-glucuronide : Linked to gastrointestinal toxicity due to high adduct formation in enterocytes .

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for characterizing Montelukast Acyl-Beta-D-glucuronide-d6 in pharmacokinetic studies?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to quantify the metabolite in biological matrices. Ensure chromatographic separation optimizes resolution between the parent drug (montelukast) and its glucuronide conjugate. Validate methods per ICH guidelines, including specificity, linearity (1–100 ng/mL), and precision (CV <15%) .

- Key Data : Reference standards should match pharmacopeial specifications (e.g., USP/EP) for traceability. For example, β-D-glucuronide derivatives require NMR and high-resolution MS for structural confirmation .

Q. How is this compound synthesized for use as a reference standard?

- Synthesis Protocol :

Enzymatic Conjugation : Incubate montelukast with UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A3/2B7) to generate the acyl glucuronide .

Deuteration : Introduce deuterium at six positions via hydrogen-deuterium exchange under acidic conditions, followed by purification via preparative HPLC .

- Quality Control : Confirm deuteration efficiency (>98%) using mass spectrometry and ensure absence of unlabeled impurities .

Q. What in vitro models are suitable for studying the stability of this compound?

- Experimental Design :

- Incubate the compound in human plasma (pH 7.4) and liver microsomes at 37°C.

- Monitor degradation via LC-MS over 24 hours.

- Critical Parameters : Acyl glucuronides are prone to hydrolysis; include stabilizing agents like EDTA to inhibit esterases .

Advanced Research Questions

Q. How can researchers resolve contradictions in neuropsychiatric risk assessments of montelukast metabolites like Acyl-Beta-D-glucuronide-d6?

- Data Contradiction Analysis :

- Retrospective Studies : Glockler-Lauf et al. (2019) reported a 2x increased risk of neuropsychiatric events in pediatric patients (OR: 1.95, 95% CI: 1.27–3.01), whereas Ali et al. (2015) found no association (OR: 1.02, 95% CI: 0.89–1.17) .

- Methodological Adjustments : Use propensity score matching to control for confounding variables (e.g., comorbidities, concurrent medications). Conduct in vitro blood-brain barrier permeability assays with the glucuronide metabolite to assess CNS penetration potential .

Q. What experimental designs are optimal for evaluating the role of this compound in diabetic retinopathy?

- Preclinical Model :

- Induce diabetes in rodents (streptozotocin model) and administer this compound intravenously (1 mg/kg/day).

- Endpoints : Quantify retinal VEGF levels (ELISA), capillary degeneration (histopathology), and neuronal survival (TUNEL assay).

- Key Finding : In diabetic rats, montelukast reduced VEGF by 60% and capillary degeneration by 75% compared to controls .

Q. How should researchers address batch-to-batch variability in deuterated glucuronide standards?

- Quality Assurance Strategy :

Synthetic Reproducibility : Standardize reaction conditions (e.g., pH, temperature) for deuteration.

Batch Testing : Use orthogonal methods (NMR, LC-MS) to verify isotopic purity and structural integrity.

Regulatory Alignment : Follow USP Chapter <11> for analytical procedure validation and document deviations exceeding ±2% in deuterium content .

Methodological Guidance for Data Interpretation

Q. What statistical approaches validate montelukast metabolite efficacy in mortality reduction studies?

- Analysis Framework :

- Survival Analysis : Apply Kaplan-Meier curves and Cox proportional hazards models to compare mortality rates between treatment groups (e.g., montelukast users vs. non-users).

- Example : A study of 500 patients reported 30-day mortality rates of 2% (Montelukast) vs. 5% (control), with an odds ratio of 0.405 (95% CI: 0.14–1.19). Use Fisher’s exact test for small sample sizes (p < 0.05) .

Q. How can functional enrichment analysis elucidate mechanisms of this compound in inflammatory pathways?

- Workflow :

Omics Data Collection : Perform RNA-seq on montelukast-treated vs. untreated macrophages.

Pathway Enrichment : Use tools like DAVID or Gene Ontology to identify overrepresented pathways (e.g., "neuroactive ligand-receptor interaction," FDR <0.05).

Validation : Confirm key targets (e.g., CysLT1 receptor) via siRNA knockdown and cytokine profiling (IL-6, TNF-α) .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.